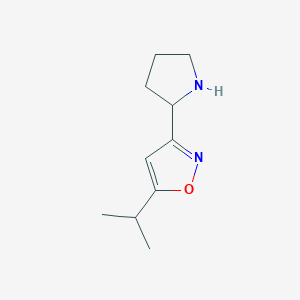

5-Isopropyl-3-pyrrolidin-2-ylisoxazole

描述

5-Isopropyl-3-pyrrolidin-2-ylisoxazole (CAS No: 1018126-16-3) is a heterocyclic compound featuring an isoxazole ring fused with a pyrrolidine moiety and substituted with an isopropyl group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its applications span pharmaceutical development, ligand design, and catalysis, owing to its ability to modulate reactivity and binding interactions in molecular frameworks .

属性

IUPAC Name |

5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7(2)10-6-9(12-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSJGCJJRTZWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649333 | |

| Record name | 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018126-16-3 | |

| Record name | 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Isopropyl-3-pyrrolidin-2-ylisoxazole involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction typically requires the use of a suitable catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Pyrrolidines, another component of this compound, can be synthesized from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. The reaction conditions for these processes vary depending on the specific precursors and desired products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications.

化学反应分析

Types of Reactions

5-Isopropyl-3-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

科学研究应用

5-Isopropyl-3-pyrrolidin-2-ylisoxazole is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for investigating the structure and function of biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

作用机制

The mechanism of action of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Analogous Compounds

To contextualize its properties, 5-Isopropyl-3-pyrrolidin-2-ylisoxazole is compared to two closely related derivatives: (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl () and 3-Methyl-5-(pyrrolidin-2-yl)isoxazole (). Key distinctions and applications are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Steric and Electronic Effects :

- The isopropyl group in this compound introduces significant steric hindrance compared to the methyl group in its analogs. This property may enhance selectivity in binding interactions but complicates synthetic accessibility .

- The methylated pyrrolidine in (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl improves solubility via HCl salt formation, making it preferable for aqueous-phase reactions .

Pharmacological Relevance: this compound’s lipophilicity suggests better membrane permeability, a critical factor in central nervous system (CNS) drug development. In contrast, the methylated analog’s solubility favors intravenous formulations . 3-Methyl-5-(pyrrolidin-2-yl)isoxazole lacks complex substituents, enabling rapid functionalization for high-throughput ligand screening .

Synthetic Utility :

- The pyrrolidine-isoxazole core in all three compounds facilitates cycloaddition and cross-coupling reactions. However, the isopropyl variant requires optimized conditions to mitigate steric challenges during coupling steps .

Research Implications and Limitations

While this compound demonstrates distinct advantages in drug discovery, comparative data on its physicochemical properties (e.g., logP, pKa) remain scarce in publicly available literature. Structural analogs like (S)-3-Methyl-5-(1-methylpyrrolidin-2-yl)-isoxazole•HCl offer better-characterized profiles but lack the isopropyl group’s steric benefits . Future studies should prioritize empirical measurements of solubility, stability, and binding kinetics to validate theoretical comparisons.

生物活性

5-Isopropyl-3-pyrrolidin-2-ylisoxazole is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, comparative studies with similar compounds, and relevant case studies.

Structural Characteristics

The chemical formula for this compound is C₁₁H₁₄N₂O. The compound features an isoxazole ring fused with a pyrrolidine moiety, with an isopropyl group located at the 5-position of the isoxazole ring and the pyrrolidine substituent at the 3-position. This specific arrangement contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may function as an inhibitor of protein kinases, which play a significant role in cancer signaling pathways.

Potential Targets and Pathways

- Protein Kinases : Inhibition may lead to reduced proliferation of cancer cells.

- GABA Receptors : Similar compounds have shown affinity for GABA_A receptors, suggesting potential applications in cognitive enhancement or treatment of cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key differences and similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Isopropyl at 5-position, pyrrolidine at 3-position | Potential for kinase inhibition |

| 3-Isopropyl-5-pyrrolidin-2-ylisoxazole | Isopropyl at 3-position | Different pharmacological profile |

| 5-Isopropyl-3-pyrrolidin-2-ylpyrazole | Pyrazole instead of isoxazole | May exhibit distinct biological activities |

This comparison highlights how variations in substituents and their positions can significantly influence biological activity.

Research Findings and Case Studies

Recent studies have focused on evaluating the biological activity of this compound through various assays:

- Antiproliferative Activity : In vitro assays have demonstrated that derivatives containing the isoxazole moiety exhibit significant antiproliferative effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The MTT assay revealed that these compounds can inhibit cell proliferation effectively compared to normal fibroblast cells .

- Binding Affinity Studies : Interaction studies indicate that this compound demonstrates high binding affinity towards specific protein targets, which correlates with its inhibitory effects on cancer cell growth. These findings are crucial for understanding its pharmacodynamics and potential therapeutic applications.

- Cognitive Enhancement Potential : Similar compounds have been investigated for their effects on GABA_A receptors, suggesting that this compound may also possess cognitive-enhancing properties. This aspect opens avenues for research into its use in treating cognitive disorders such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。